molecular formula C18H13NO6 B6515183 3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one CAS No. 931723-61-4

3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one

Cat. No.: B6515183
CAS No.: 931723-61-4
M. Wt: 339.3 g/mol
InChI Key: ULHVFEHRZGEJKT-UHFFFAOYSA-N
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Description

3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[1,3]dioxole ring.

    Introduction of the Carbonyl Group: The benzo[1,3]dioxole is then subjected to Friedel-Crafts acylation using an appropriate acyl chloride to introduce the carbonyl group at the desired position.

    Construction of the Pyrano[2,3-c]pyridin-2-one Core: This involves the condensation of a suitable pyridine derivative with an aldehyde or ketone, followed by cyclization under acidic or basic conditions to form the pyrano[2,3-c]pyridin-2-one structure.

    Hydroxymethylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential anticancer properties.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and molecular pathways in biological systems.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(Benzo[1,3]dioxole-5-carbonyl)-5-hydroxymethyl-8-methyl-pyrano[2,3-c]pyridin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-9-17-12(11(7-20)6-19-9)5-13(18(22)25-17)16(21)10-2-3-14-15(4-10)24-8-23-14/h2-6,20H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHVFEHRZGEJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)C3=CC4=C(C=C3)OCO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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